![molecular formula C22H24F4N2O3 B10889726 N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10889726.png)
N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexylidene moiety, and a tetrafluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylidene moiety, followed by the introduction of the tert-butyl group and the tetrafluorophenoxy group. Common reagents used in these reactions include tert-butyl chloride, cyclohexanone, and tetrafluorophenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE include:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a similar tert-butyl group and cyclohexylidene moiety.
4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with a similar tert-butyl group and bipyridine structure.
Uniqueness
N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of functional groups and its specific structural features.
Propiedades
Fórmula molecular |
C22H24F4N2O3 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
N-[(4-tert-butylcyclohexylidene)amino]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H24F4N2O3/c1-22(2,3)12-4-6-13(7-5-12)27-28-21(29)17-9-8-14(31-17)11-30-20-18(25)15(23)10-16(24)19(20)26/h8-10,12H,4-7,11H2,1-3H3,(H,28,29) |
Clave InChI |
UICWIDNJBCVUGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)
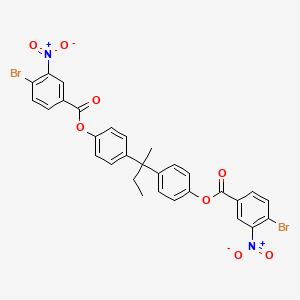
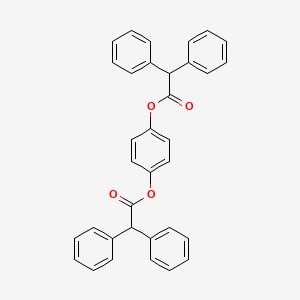
![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
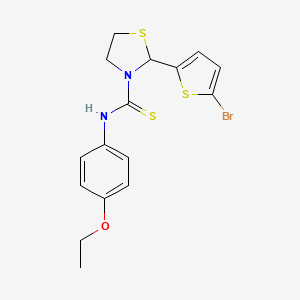
![6-amino-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10889696.png)
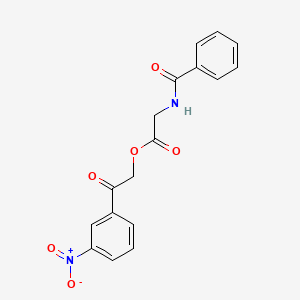
![1-[4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B10889706.png)
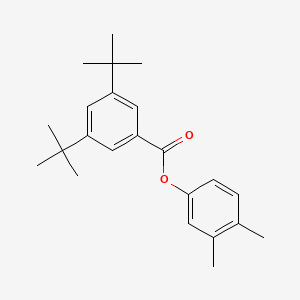
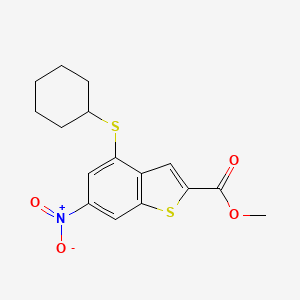
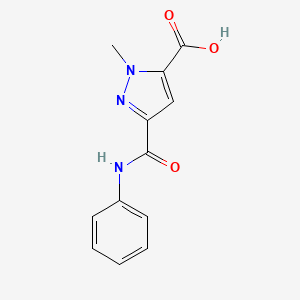
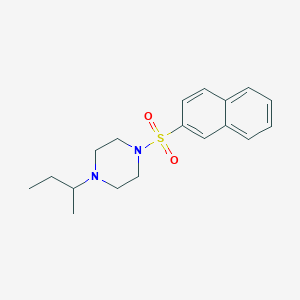
![4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889720.png)
